2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Description
Its structure comprises a thiadiazole core substituted at position 5 with an acetamido group and at position 2 with a sulfanyl-linked acetamide moiety bearing a 3-methylphenyl substituent.
Key structural features influencing its reactivity and bioactivity include:
Properties
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S2/c1-8-4-3-5-10(6-8)15-11(19)7-20-13-17-16-12(21-13)14-9(2)18/h3-6H,7H2,1-2H3,(H,15,19)(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHORQCQJWYEFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide typically involves the following steps:
Preparation of 5-acetamido-1,3,4-thiadiazole-2-thiol: : This can be achieved by reacting acetamide with thiosemicarbazide under acidic conditions.
Formation of the final compound: : The thiol group of 5-acetamido-1,3,4-thiadiazole-2-thiol is then reacted with 3-methylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic routes, ensuring proper control of reaction conditions, and implementing purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: : The nitro group, if present, can be reduced to an amine.
Substitution: : The acetyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or sodium hypochlorite.
Reduction: : Using reducing agents like tin(II) chloride or iron powder.
Substitution: : Using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Sulfonic acid derivative: : From the oxidation of the thiol group.
Amine derivative: : From the reduction of a nitro group.
Substituted acetyl derivative: : From the substitution of the acetyl group.
Scientific Research Applications
Medicine: : It can be explored for its anticancer properties, as thiadiazole derivatives are known to interact with biological targets.
Biology: : It can be used in biochemical studies to understand cellular processes.
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Industry: : It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, thiadiazole derivatives can cross cellular membranes and bind to enzymes or receptors, leading to biological responses.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes structurally related 1,3,4-thiadiazole derivatives, highlighting substituent variations and physical properties:
Key Observations :
- Substituent Effects : Bulkier groups (e.g., benzylthio in 5h) correlate with lower melting points compared to smaller substituents (e.g., ethylthio in 5g, 168–170°C) .
- Heterocycle Variation : Replacement of thiadiazole with oxadiazole (as in 8f) alters electronic properties and bioactivity, though the 3-methylphenyl group retains relevance in pharmacokinetic optimization .
Anticancer and Cytotoxic Properties
- Thiadiazole–Benzofuran Hybrids (64, 65) : Exhibited IC₅₀ values <10 µM against MCF-7 breast cancer cells, comparable to doxorubicin .
- Fluorophenyl Derivatives : Compound 63 (2-(3-fluorophenyl)-N-(5-sulfanyl-thiadiazol-2-yl)acetamide) demonstrated moderate cytotoxicity, suggesting electron-withdrawing groups enhance activity .
Anti-inflammatory and Enzyme Inhibition
- Indole–Oxadiazole Derivatives (8e–8w) : Tested for LOX, α-glucosidase, and butyrylcholinesterase (BChE) inhibition. Compound 8f (3-methylphenyl analog) showed moderate LOX inhibition (IC₅₀ ~25 µM) .
Antimicrobial Activity
- Imidazo-Thiadiazoles (4a–k) : Displayed broad-spectrum antibacterial activity against S. aureus and E. coli (MIC: 8–32 µg/mL) and antifungal activity against C. albicans (MIC: 16–64 µg/mL) .
Biological Activity
The compound 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a derivative of the thiadiazole family, which has garnered interest due to its potential biological activities. Thiadiazole derivatives are known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 268.31 g/mol. The structure includes a thiadiazole ring, which contributes to its biological activity through various mechanisms.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing thiadiazole moieties exhibit significant activity against various bacterial strains. For instance:
- Case Study : A study demonstrated that derivatives of thiadiazole showed effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific derivative tested .
Antiviral Activity
The antiviral potential of thiadiazole derivatives has also been explored. Compounds similar to this compound have shown efficacy against viruses such as HIV and Hepatitis C.
- Research Findings : A related study found that certain thiadiazole derivatives exhibited IC50 values in the low micromolar range against viral replication in cell cultures, indicating potential as antiviral agents .
Anticancer Activity
Thiadiazole compounds have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells.
- Case Study : One study reported that a thiadiazole derivative induced apoptosis in human cancer cell lines with an IC50 value as low as 5 µM. The compound was shown to activate caspases and downregulate anti-apoptotic proteins .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many thiadiazoles act as enzyme inhibitors, disrupting metabolic pathways in bacteria and cancer cells.
- Interference with Nucleic Acid Synthesis : Some derivatives inhibit DNA and RNA synthesis, which is crucial for viral replication and cancer cell proliferation.
- Induction of Oxidative Stress : Thiadiazole compounds may induce oxidative stress in target cells, leading to cell death.
Data Table: Biological Activity Overview
Q & A
Q. Basic Characterization
- NMR Spectroscopy : ¹H and ¹³C NMR confirm acetamide and thiadiazole moieties. For example, the acetamide carbonyl resonance appears at ~168–170 ppm, while thiadiazole protons show distinct splitting patterns .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (m/z 398.52 for C₁₈H₁₄N₄OS₃) .
Advanced Techniques : - 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions, particularly for the 3-methylphenyl group .
- X-ray Crystallography : Provides definitive proof of stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the thiadiazole ring) .
How should researchers design experiments to evaluate the compound’s antimicrobial or anticancer activity while minimizing false positives?
Q. Basic Bioactivity Screening
- In Vitro Assays : Use standardized protocols like broth microdilution (for antimicrobial activity) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Models : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Experimental Design : - Mechanistic Studies :
- Control Strategies : Include reference drugs (e.g., diclofenac sodium for anti-inflammatory activity) and solvent controls to rule out artifacts .
How can researchers reconcile contradictory data on the compound’s biological activity across different studies?
Q. Data Contradiction Analysis
- Structural Variants : Bioactivity discrepancies may arise from substituent differences (e.g., 3-methylphenyl vs. 4-methoxyphenyl groups altering lipophilicity and target binding) .
- Assay Conditions : Variability in incubation time, cell density, or solvent (DMSO concentration) affects IC₅₀ values. Standardize protocols using CLSI guidelines .
- Metabolic Stability : Use hepatic microsome assays to assess whether rapid metabolism in certain models reduces observed efficacy .
What computational and experimental strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
Q. Advanced SAR Approaches
- Molecular Docking : Simulate interactions with targets like bacterial topoisomerase IV (PDB ID: 3TTZ) to prioritize derivatives with enhanced binding .
- QSAR Modeling : Use Hammett constants (σ) to correlate electronic effects of substituents (e.g., electron-withdrawing groups on the phenyl ring) with antimicrobial potency .
- Synthetic Modifications : Introduce halogens (e.g., Cl at the phenyl para position) to improve membrane permeability, as seen in analogues with 3-chloro-4-methylphenyl groups .
How can researchers address challenges in the compound’s solubility and bioavailability for in vivo studies?
Q. Methodological Solutions
- Co-solvent Systems : Use PEG-400 or cyclodextrin complexes to enhance aqueous solubility .
- Prodrug Design : Convert the acetamide group to a hydrolyzable ester for improved intestinal absorption .
- Pharmacokinetic Profiling : Conduct HPLC-MS plasma analysis post-administration in rodent models to quantify bioavailability and half-life .
What analytical workflows are recommended for detecting degradation products or impurities in synthesized batches?
Q. Quality Control Protocols
- HPLC-PDA : Use C18 columns (acetonitrile/water gradient) to separate impurities. For example, residual benzothiazole-2-thiol appears as a peak at ~4.2 minutes .
- Forced Degradation Studies : Expose the compound to heat (60°C), acid (0.1M HCl), and UV light to identify labile functional groups (e.g., sulfanyl linkage oxidation) .
How can the compound’s metabolic stability be improved without compromising its bioactivity?
Q. Advanced Medicinal Chemistry Strategies
- Isosteric Replacement : Substitute the thiadiazole ring with 1,2,4-triazole to reduce susceptibility to hepatic CYP450 enzymes .
- Deuterium Labeling : Replace hydrogen atoms at metabolically sensitive positions (e.g., methyl groups) to slow oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
